molecular formula C9H14N2 B13750399 N,N-dimethyl-1-phenylmethanediamine CAS No. 1023815-83-9

N,N-dimethyl-1-phenylmethanediamine

Cat. No.: B13750399
CAS No.: 1023815-83-9
M. Wt: 150.22 g/mol
InChI Key: GJMXMWMVAIFNRI-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-phenylmethanediamine: is an organic compound with the molecular formula C9H14N2. It is a derivative of methanediamine, where two hydrogen atoms are replaced by methyl groups and one phenyl group is attached to the carbon atom. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N,N-dimethyl-1-phenylmethanediamine typically begins with benzaldehyde and methylamine.

    Reaction Steps:

    Reaction Conditions: The reactions are carried out under nitrogen atmosphere to prevent oxidation, and the temperature is controlled to ensure the desired product formation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-dimethyl-1-phenylmethanediamine can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and conditions involving polar aprotic solvents are common.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the substituent used.

Mechanism of Action

The mechanism by which N,N-dimethyl-1-phenylmethanediamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming complexes that catalyze various reactions. It can also interact with nucleic acids, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: N,N-dimethyl-1-phenylmethanediamine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. The presence of both methyl and phenyl groups provides distinct reactivity and binding properties compared to other similar compounds .

Properties

IUPAC Name

N',N'-dimethyl-1-phenylmethanediamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-11(2)9(10)8-6-4-3-5-7-8/h3-7,9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMXMWMVAIFNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611229
Record name N,N-Dimethyl-1-phenylmethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023815-83-9
Record name N,N-Dimethyl-1-phenylmethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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